![molecular formula C12H12BrClN2S B1468363 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide CAS No. 1004527-73-4](/img/structure/B1468363.png)
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide
Overview
Description
The compound “2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide” is a complex organic molecule that contains a thiazolo[5,4-c]pyridine core with a 2-chlorophenyl substituent . Thiazolo[5,4-c]pyridine is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, those elements are carbon, nitrogen, and sulfur.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-c]pyridine core, which is a six-membered ring containing nitrogen and sulfur atoms . The 2-chlorophenyl group is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a chlorine atom could potentially increase the compound’s reactivity .Scientific Research Applications
Antimicrobial Activity
Thiazolopyridines, including our compound of interest, have been studied for their antimicrobial properties . The presence of both thiazole and pyridine rings in the structure contributes to this activity. These compounds can act as inhibitors against a range of microbial pathogens, making them valuable in the development of new antibiotics.
Apoptotic Agents
Some thiazolopyridines have been identified to induce apoptosis, the process of programmed cell death . This is particularly useful in cancer research, where inducing apoptosis in cancer cells can be a strategy for cancer treatment.
Antitumor Properties
The compound has shown potential in antitumor studies . Its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells, makes it a candidate for cancer drug development.
SARS-CoV-2 Inhibition
Recent studies have indicated that certain thiazolopyridines can inhibit SARS-CoV-2 glycoprotein . This is significant for research into treatments for COVID-19 and related coronaviruses.
Functional Organic Materials
Due to their structural properties, thiazolopyridines can be used as functional organic materials . This application is important in the field of organic electronics, where these compounds can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Medicinal Chemistry
The combination of thiazole and pyridine rings is a common feature in many pharmaceutical drugs . The compound could serve as a scaffold for the design of new drugs, given its structural similarity to other biologically active molecules.
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S.BrH/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;/h1-4,14H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQEAOTVICPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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